

solubility of 4-Chlorocyclohexan-1-amine in organic solvents

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Compound of Interest

Compound Name: 4-Chlorocyclohexan-1-amine

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An In-depth Technical Guide to the Solubility of **4-Chlorocyclohexan-1-amine** in Organic Solvents

Executive Summary

4-Chlorocyclohexan-1-amine is a pivotal bifunctional molecule, serving as a valuable building block in the synthesis of pharmaceuticals and advanced materials. Its utility in drug development and process chemistry is profoundly influenced by its solubility characteristics in various organic media. A comprehensive understanding of its solubility is not merely academic; it is a cornerstone for optimizing reaction kinetics, developing efficient purification strategies, and enabling robust formulation design.

This technical guide provides researchers, scientists, and drug development professionals with a framework for understanding and determining the solubility of **4-Chlorocyclohexan-1-amine**. We will delve into the core physicochemical principles that govern its dissolution, present a detailed, field-proven experimental protocol for accurate solubility measurement, and discuss the expected solubility trends across different classes of organic solvents. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data critical for advancing research and development objectives.

The Molecular Profile of 4-Chlorocyclohexan-1-amine: A Structural Overview

To comprehend the solubility of **4-Chlorocyclohexan-1-amine** (PubChem CID: 424391), one must first analyze its molecular architecture.^[1] The molecule consists of a cyclohexane ring, a non-polar, sterically bulky scaffold. Attached to this ring are two key functional groups: a primary amine (-NH₂) and a chlorine atom (-Cl).

- **The Amine Group (-NH₂):** This group is polar and capable of acting as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the lone pair of electrons on the nitrogen atom).^[2] As a weak base, it can also be protonated by acidic solvents, drastically altering its polarity and solubility.^[3]
- **The Chlorine Atom (-Cl):** As an electronegative atom, the chlorine introduces a dipole moment into the C-Cl bond, contributing to the overall polarity of the molecule.
- **The Cyclohexane Ring:** This aliphatic ring is non-polar and contributes hydrophobic character to the molecule. The solubility will, therefore, be a delicate balance between the hydrophilic nature of the amine group and the lipophilic nature of the chloro-substituted cyclohexane backbone.

This duality is central to its behavior in different solvent environments. The interplay of hydrogen bonding, dipole-dipole interactions, and London dispersion forces will dictate the extent to which it dissolves.

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" is the guiding tenet for predicting solubility. The solubility of **4-Chlorocyclohexan-1-amine** is determined by the balance of intermolecular forces between the solute and the solvent molecules.

Interaction with Protic Solvents

Protic solvents (e.g., alcohols like methanol, ethanol) contain O-H or N-H bonds and are excellent hydrogen bond donors and acceptors. **4-Chlorocyclohexan-1-amine** is expected to

exhibit high solubility in these solvents. The primary amine group can readily form strong hydrogen bonds with the solvent molecules, overcoming the solute-solute interactions in the solid state.

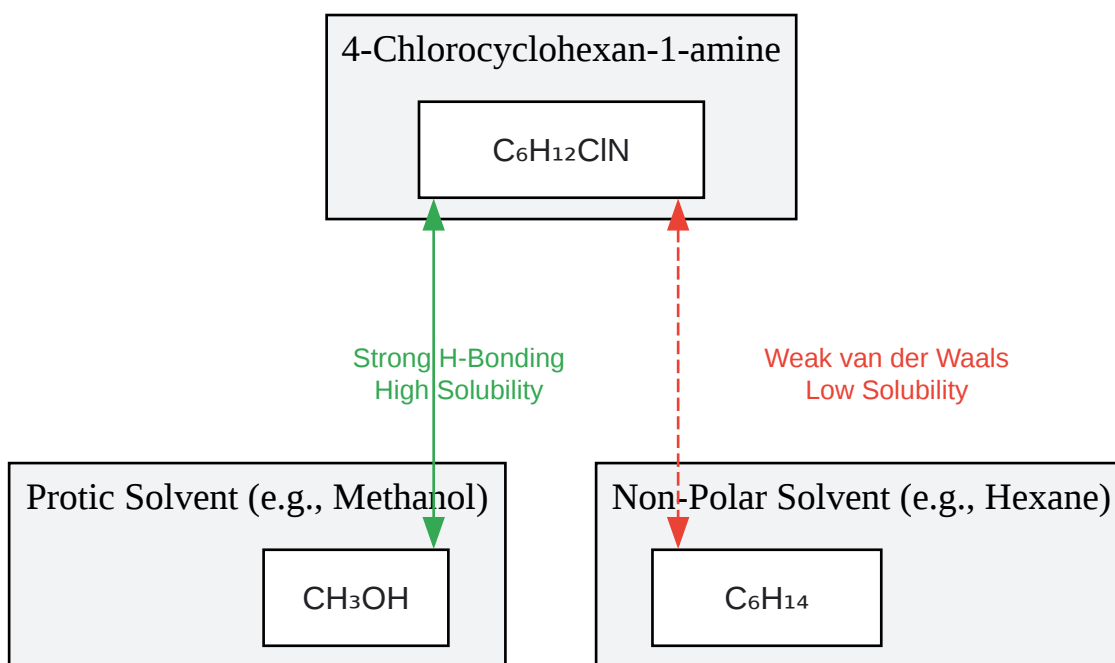
Interaction with Polar Aprotic Solvents

Polar aprotic solvents (e.g., acetone, ethyl acetate, ethers) possess dipole moments but lack O-H or N-H bonds.^[4] They can act as hydrogen bond acceptors but not donors. Solubility in these solvents is anticipated to be moderate. While hydrogen bonding from the amine's N-H to the solvent's acceptor site (e.g., the carbonyl oxygen in acetone) is possible, the interaction is less extensive than with protic solvents. Dipole-dipole interactions will also play a significant role.

Interaction with Non-Polar Aprotic Solvents

Non-polar solvents (e.g., hexane, toluene) lack significant dipole moments and cannot participate in hydrogen bonding. The primary intermolecular force is the weak London dispersion force. Due to the polar amine and chloro groups, **4-Chlorocyclohexan-1-amine** is expected to have low solubility in these solvents. The energy required to break the solute's intermolecular bonds is not sufficiently compensated by the weak solute-solvent interactions.

The following diagram illustrates these fundamental interactions.



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Caption: Intermolecular forces governing solubility.

Experimental Protocol for Solubility Determination

To move from theoretical prediction to quantitative data, a rigorous experimental methodology is required. The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility, recommended by regulatory bodies and widely adopted in the pharmaceutical industry.[5][6]

The Equilibrium Shake-Flask Method

This method establishes a thermodynamic equilibrium between the undissolved solid solute and a saturated solution in the solvent of interest at a controlled temperature.

Materials and Equipment:

- **4-Chlorocyclohexan-1-amine** (solid, high purity)
- Selected organic solvents (analytical grade)

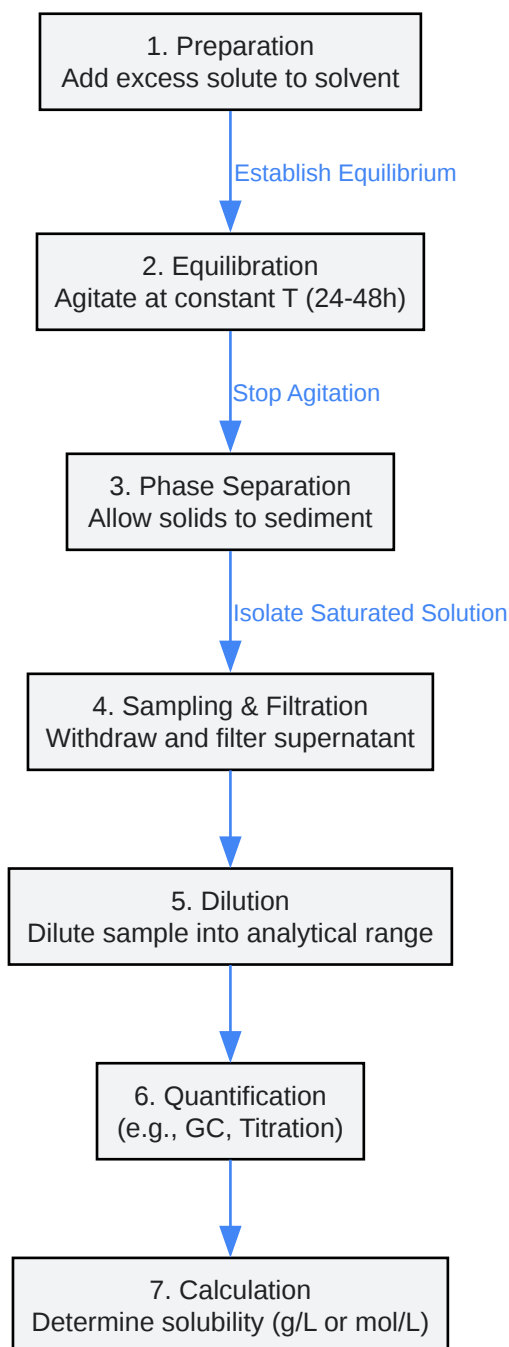
- Analytical balance
- Glass vials or flasks with screw caps
- Temperature-controlled orbital shaker or rotator[6]
- Syringe filters (e.g., 0.22 μm PTFE for organic solvents)
- Analytical instrumentation for quantification (e.g., GC-FID, HPLC-UV, or potentiometric titrator)
- Volumetric flasks and pipettes

Step-by-Step Experimental Workflow

- Preparation: Add an excess amount of solid **4-Chlorocyclohexan-1-amine** to a vial containing a known volume of the organic solvent. "Excess" is critical to ensure equilibrium with the solid phase is achieved.[5][7]
- Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The agitation speed should be adequate to keep the solid suspended without creating a vortex.[6]
- Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a settling period (e.g., 2-4 hours) to let undissolved solids sediment.
- Sampling: Carefully withdraw a clear aliquot of the supernatant. Immediately filter the aliquot using a syringe filter to remove any remaining microscopic particles. This step is crucial to prevent artificially high results.
- Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the calibrated range of the analytical method.
- Quantification: Analyze the concentration of **4-Chlorocyclohexan-1-amine** in the diluted sample using a pre-validated analytical method. Potentiometric titration with a standard acid is a suitable method for amines.[8][9][10]

- Calculation: Calculate the original solubility in the saturated solution, accounting for the dilution factor. The experiment should be performed in triplicate for each solvent to ensure reproducibility.[6]

The following diagram outlines this validated workflow.



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Caption: Experimental workflow for the Shake-Flask method.

Expected Solubility Data & Interpretation

While specific experimental data for **4-Chlorocyclohexan-1-amine** is not widely published, we can construct a table of expected trends based on the chemical principles discussed. This provides a predictive framework for solvent selection.

Table 1: Predicted Solubility of **4-Chlorocyclohexan-1-amine** in Common Organic Solvents at 25 °C

Solvent Class	Example Solvent	Predicted Solubility	Primary Intermolecular Forces
Protic	Methanol	High (> 100 g/L)	Hydrogen Bonding (Donor & Acceptor)
Ethanol	High (> 100 g/L)	Hydrogen Bonding (Donor & Acceptor)	
Polar Aprotic	Acetone	Moderate (10-100 g/L)	Dipole-Dipole, H-Bonding (Acceptor)
Ethyl Acetate	Moderate (10-100 g/L)	Dipole-Dipole, H-Bonding (Acceptor)	
Tetrahydrofuran (THF)	Moderate (10-100 g/L)	Dipole-Dipole, H-Bonding (Acceptor)	
Halogenated	Dichloromethane	Moderate-Low (1-10 g/L)	Dipole-Dipole
Non-Polar	Toluene	Low (1-10 g/L)	London Dispersion, weak Dipole-Induced Dipole
n-Hexane	Very Low (< 1 g/L)	London Dispersion	

Interpretation: The high predicted solubility in alcohols is driven by the amine group's ability to engage in a robust hydrogen-bonding network with the solvent.[2] For polar aprotic solvents, the lack of a donor site in the solvent reduces the strength of the interaction, leading to moderate solubility. The non-polar cyclohexane ring contributes favorably to solubility in less polar solvents like toluene compared to highly non-polar alkanes like hexane, where the polar functional groups render it nearly insoluble.

Practical Implications in Drug Development

- **Reaction Chemistry:** The choice of a reaction solvent is critical. For reactions involving **4-Chlorocyclohexan-1-amine**, using a solvent in which it is highly soluble (e.g., ethanol) can ensure a homogeneous reaction environment, leading to faster reaction rates and fewer side products compared to a slurry-based reaction in a poor solvent like hexane.
- **Purification and Crystallization:** Solubility data is essential for developing crystallization protocols. An ideal system involves a solvent in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures. A mixture of solvents, such as dissolving in hot ethanol and adding a non-polar anti-solvent like hexane, could be an effective strategy for purification.
- **Formulation:** In early-stage drug development, understanding solubility helps in creating suitable formulations for in vitro and in vivo testing. Low solubility can lead to poor bioavailability and unreliable experimental results.[11]

Conclusion

The solubility of **4-Chlorocyclohexan-1-amine** is a complex function of its bifunctional nature, governed by a balance between the polar amine and chloro groups and the non-polar cyclohexane ring. While specific quantitative data requires experimental determination, a strong predictive understanding can be achieved by analyzing intermolecular forces. High solubility is expected in protic solvents, moderate solubility in polar aprotic solvents, and poor solubility in non-polar solvents. The robust shake-flask method detailed in this guide provides a reliable means to acquire the precise, quantitative data necessary for informed decision-making in chemical synthesis, process development, and pharmaceutical research.

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